4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile (CAS 128886-91-9) is a diazirine-based compound with the molecular formula C₉H₄F₃N₃ and a molecular weight of 211.14 g/mol. It features a trifluoromethyl-diazirine group attached to a benzoniitrile scaffold. This compound is widely used in photochemical applications, particularly as a photoaffinity labeling reagent due to its ability to generate reactive carbenes upon UV irradiation (~350 nm) .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWONWOMXRJQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217131 | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128886-91-9 | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128886-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile typically involves the introduction of the trifluoromethyl group and the diazirine ring onto the benzonitrile core. One common method includes the trifluoromethylation of an appropriate precursor, followed by the formation of the diazirine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions due to its ability to form covalent bonds upon exposure to light.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile involves its ability to form covalent bonds with target molecules upon activation by light. This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
3-Trifluoromethyl-3-phenyldiazirine (TPD, CAS N/A)
- Structure : Lacks the nitrile group, featuring a simple phenyl-diazirine core.
- Synthesis: Synthesized from 2,2,2-trifluoroacetophenone in 60% yield .
- Photolysis : Rapidly photolyzes at 350 nm to generate carbenes (65% yield) and diazo isomers (35%). Stable in 1 M acid/base and at 75°C for 30 minutes .
- Applications : Used as a versatile photochemical probe due to its stability and reactivity .
Comparison :
- However, TPD exhibits superior thermal and chemical stability .
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide (CAS 92367-11-8)
Comparison :
- The nitrile group in the target compound offers different reactivity (e.g., participation in click chemistry), whereas the benzyl bromide derivative is more suited for covalent bonding with nucleophiles like thiols or amines .
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid (CAS 85559-46-2)
Comparison :
Photochemical and Stability Profiles
Key Insight :
- The target compound’s strict storage requirements highlight its sensitivity compared to TPD .
Comparison :
- The target compound’s nitrile group allows for click chemistry modifications (e.g., azide-alkyne cycloaddition), whereas bromine or carboxylic acid derivatives are better suited for cross-coupling or esterification .
Biological Activity
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile, identified by the CAS number 128886-91-9, is a compound that has garnered attention for its potential biological activity, particularly in the context of antiviral research. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . The trifluoromethyl group enhances its reactivity and stability, making it an interesting candidate for biological applications.
The compound's biological activity is primarily attributed to its ability to generate reactive carbene species upon photolysis. These carbenes can form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of enzymatic activity. This mechanism has been explored in the context of SARS-CoV-2 protease inhibition.
Antiviral Properties
Recent studies have highlighted the efficacy of compounds containing diazirine moieties in inhibiting viral proteases. For instance, a derivative known as MPD112, which includes a trifluoromethyl diazirine structure similar to that of this compound, demonstrated significant inhibitory effects against the SARS-CoV-2 main protease (Mpro):
- Inhibition Constant () : 2.3 ± 0.34 µM
- Half-Maximal Inhibitory Concentration () : 4.1 ± 0.6 µM
These findings suggest that compounds with similar structures may exhibit comparable antiviral activities .
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of MPD112 on HCT-8 cell lines revealed a cytotoxic concentration () greater than 400 µM, indicating a favorable safety profile for further development .
Study on MPD112
A significant study published in early 2023 detailed the synthesis and biological evaluation of MPD112. The compound was designed to selectively inhibit SARS-CoV-2 Mpro without affecting other proteases such as PLpro. The study utilized docking simulations and enzymatic assays to confirm its binding affinity and mechanism of action .
Photolabeling Applications
Another area of research involves using diazirine-containing compounds as photolabeling agents in protein studies. A coumarin-fused diazirine derivative exhibited enhanced fluorescence upon cross-linking with target proteins, demonstrating the utility of diazirines in biochemical applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 128886-91-9 |
| (SARS-CoV-2 Mpro) | 2.3 ± 0.34 µM |
| (SARS-CoV-2 Mpro) | 4.1 ± 0.6 µM |
| (HCT-8 cells) | >400 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzonitrile, and how can purity be ensured?
- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, iodopyrazole intermediates can react with fluorinated benzonitrile derivatives under basic conditions (e.g., using K₂CO₃ in DMF) to introduce the diazirine moiety . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) is recommended to confirm purity (>95%) .
Q. What safety precautions are critical when handling this compound?
- The compound may cause skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged light exposure, as diazirines are photoactive. Storage should be at 0–6°C under inert gas (e.g., argon) to prevent decomposition .
Q. How is this compound characterized structurally?
- Key techniques include:
- ¹H/¹³C NMR : Peaks for the diazirine (δ ~2.8–3.2 ppm for CH₃CF₃) and benzonitrile (δ ~7.6–8.0 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (C₉H₅F₃N₃, theoretical 236.04 g/mol) .
- FT-IR : Absorbance at ~2240 cm⁻¹ (C≡N stretch) and 1450–1500 cm⁻¹ (diazirine ring) .
Advanced Research Questions
Q. How can this compound be optimized for photoaffinity labeling in protein interaction studies?
- The trifluoromethyl-diazirine group enables UV-induced crosslinking (300–365 nm). To enhance efficiency:
- Solvent selection : Use DMSO or DMF to improve solubility in aqueous buffers.
- Conjugation : Attach via NHS ester derivatives (e.g., 2,5-dioxopyrrolidin-1-yl benzoate) to target amines on biomolecules .
- Control experiments : Include dark controls and competitive binding assays to validate specificity .
Q. What strategies mitigate instability during bioconjugation reactions?
- Diazirines are sensitive to nucleophiles and heat. Strategies include:
- Low-temperature reactions : Conduct conjugations at 4°C.
- Inert conditions : Use anhydrous solvents and degas buffers to prevent hydrolysis.
- Rapid purification : Post-conjugation, isolate products immediately via size-exclusion chromatography .
Q. How do electronic effects of the trifluoromethyl group influence crosslinking efficiency?
- The electron-withdrawing CF₃ group stabilizes the diazirine ring, prolonging its half-life under UV light. However, it may reduce reactivity with electron-rich residues (e.g., lysine). Comparative studies with non-fluorinated analogs (e.g., methyl-diazirines) are recommended to quantify this effect .
Q. What analytical methods resolve contradictions in crosslinking data (e.g., non-specific binding)?
- Combine orthogonal approaches:
- LC-MS/MS : Identify crosslinked peptides and map binding sites.
- Gel electrophoresis : Use fluorescent tags (e.g., Cy5) to visualize labeled proteins.
- Surface plasmon resonance (SPR) : Validate binding affinity independently .
Methodological Considerations
Q. What are the best practices for quantifying labeling efficiency?
- Use radiolabeled (³H/¹⁴C) or fluorescent derivatives. Calculate efficiency via:
Q. How can researchers troubleshoot low yields in diazirine synthesis?
- Common issues:
- Impure precursors : Recrystallize starting materials (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) before use.
- Side reactions : Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical byproducts.
- Scale limitations : Diazirine formation is often inefficient at >10 mmol scales; optimize via microscale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
